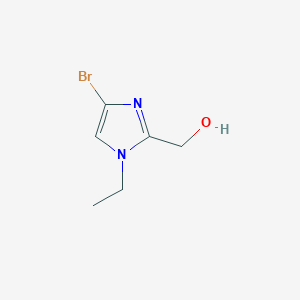![molecular formula C13H12N4S B13925959 n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine: is a heterocyclic compound that combines the structural elements of benzimidazole and thiophene. Benzimidazole is known for its extensive range of therapeutic applications, while thiophene is a sulfur-containing heterocycle with diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine typically involves a multi-step process. One common method includes the reaction of thiophene-2,3-diamine with dimethyl phthalate and substituted anilines in the presence of a catalyst such as H3PO4. This reaction is carried out in a mixture of ethanol and water at 70-75°C for 1.5-2.0 hours .
Industrial Production Methods: the principles of green chemistry, such as the use of non-toxic reactants and solvents, short reaction times, and high yields, are often applied to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by agents such as sodium metabisulphite.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Medicine: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties
Wirkmechanismus
The mechanism of action of n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzimidazole Derivatives: Compounds such as 2-(2,2,2-trifluoroethyl) benzimidazole derivatives are known for their diverse biological activities.
Thiophene Derivatives: Thiophene-based molecules are extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness: n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine is unique due to its combined structural elements of benzimidazole and thiophene, which confer a broad spectrum of biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H12N4S |
|---|---|
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
N'-(2-thiophen-3-yl-3H-benzimidazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C13H12N4S/c1-8(14)15-10-2-3-11-12(6-10)17-13(16-11)9-4-5-18-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
CQXYGSZXAFMZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CSC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)



![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

